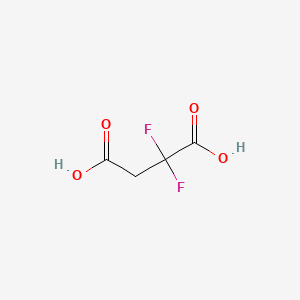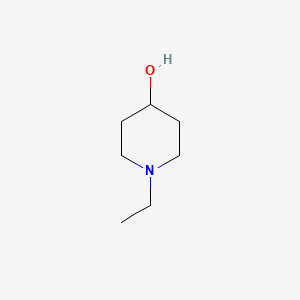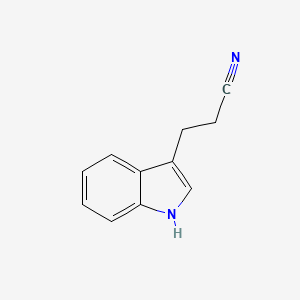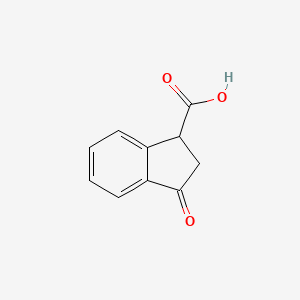
2,2,3,3-Tetrafluoropropil metacrilato
Descripción general
Descripción
2,2,3,3-Tetrafluoropropyl methacrylate is a fluorinated methacrylate ester with the molecular formula CH2=C(CH3)COOCH2CF2CF2H. It is known for its unique properties, including high thermal stability, chemical resistance, and low refractive index. These characteristics make it valuable in various industrial and scientific applications .
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoropropyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of fluorinated polymers and copolymers for advanced materials.
Biology: Its biocompatibility makes it suitable for use in biomedical devices and drug delivery systems.
Medicine: It is explored for use in medical coatings and implants due to its chemical resistance and stability.
Industry: The compound is used in the production of optical coatings, adhesives, and surface treatments for various substrates
Mecanismo De Acción
Target of Action
2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) is primarily used in the field of polymer science . Its primary targets are monomers or other polymers with which it can react to form a polymer chain .
Mode of Action
TFPMA can undergo a process called Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . In this process, TFPMA interacts with different chain transfer agents (CTAs) to form a polymer chain . The RAFT process allows for the controlled synthesis of polymers, making it a valuable tool in polymer chemistry .
Biochemical Pathways
The primary biochemical pathway involved in the action of TFPMA is the RAFT polymerization process . This process involves the reversible exchange of a dormant species (a polymer chain attached to a CTA) and an active species (a growing polymer chain), allowing for precise control over the polymerization process .
Pharmacokinetics
Its physical properties, such as its boiling point (124 °c) and density (125 g/mL at 25 °C), can affect its behavior in a chemical reaction or a polymerization process .
Result of Action
The result of TFPMA’s action is the formation of a polymer chain through the RAFT polymerization process . The polymer produced can have various applications, depending on the specific CTAs used and the conditions of the polymerization process .
Action Environment
The action of TFPMA can be influenced by various environmental factors. For instance, the temperature can affect the rate of the RAFT polymerization process . Additionally, the presence of different CTAs can influence the structure of the resulting polymer . It is also important to note that TFPMA should be stored in a cool, dry place and protected from direct sunlight .
Análisis Bioquímico
Biochemical Properties
2,2,3,3-Tetrafluoropropyl methacrylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with certain amino acids in proteins, leading to modifications that can alter protein function. For example, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or enhancing their activity. The nature of these interactions often involves the formation of stable adducts, which can affect the enzyme’s catalytic efficiency and substrate specificity .
Cellular Effects
The effects of 2,2,3,3-Tetrafluoropropyl methacrylate on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in stress responses and metabolic regulation. Additionally, 2,2,3,3-Tetrafluoropropyl methacrylate can disrupt cellular membranes, leading to changes in membrane fluidity and permeability. These effects can result in altered cellular homeostasis and potentially induce cytotoxicity in certain cell types .
Molecular Mechanism
At the molecular level, 2,2,3,3-Tetrafluoropropyl methacrylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This compound is known to inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, 2,2,3,3-Tetrafluoropropyl methacrylate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions can result in a wide range of biochemical and physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,3-Tetrafluoropropyl methacrylate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. The degradation products may have different biochemical properties and can influence cellular function differently. Long-term studies have shown that prolonged exposure to 2,2,3,3-Tetrafluoropropyl methacrylate can lead to cumulative effects on cellular metabolism and viability .
Dosage Effects in Animal Models
The effects of 2,2,3,3-Tetrafluoropropyl methacrylate vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions, while higher doses can induce toxic effects. Studies have shown that high doses of 2,2,3,3-Tetrafluoropropyl methacrylate can cause liver and kidney damage, as well as alterations in blood chemistry. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. These findings highlight the importance of dosage control in experimental settings .
Metabolic Pathways
2,2,3,3-Tetrafluoropropyl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities. The presence of fluorine atoms in its structure can influence its metabolic fate, as fluorinated compounds often exhibit unique metabolic properties. These interactions can affect metabolic flux and the levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, 2,2,3,3-Tetrafluoropropyl methacrylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and lipid droplets. This localization can influence its biochemical activity and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of 2,2,3,3-Tetrafluoropropyl methacrylate is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it may be directed to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The localization of 2,2,3,3-Tetrafluoropropyl methacrylate within these organelles can modulate its biochemical effects and contribute to its overall impact on cellular physiology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl methacrylate typically involves the reaction of fluorinated alcohols with methacrylic acid or its derivatives. One common method is the esterification of 2,2,3,3-tetrafluoropropanol with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: Industrial production of 2,2,3,3-Tetrafluoropropyl methacrylate often involves continuous processes to ensure high yield and purity. The use of stabilizers like butylated hydroxytoluene (BHT) is common to prevent polymerization during storage and handling .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3-Tetrafluoropropyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized using free radical initiators to form homopolymers or copolymers with other monomers.
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the methacrylate group allows for addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Addition: Reagents like hydrogen bromide or chlorine can add across the double bond.
Major Products Formed:
Polymers: The polymerization of 2,2,3,3-Tetrafluoropropyl methacrylate results in fluorinated polymers with unique properties.
Substituted Derivatives: Substitution reactions yield various fluorinated derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,3-Pentafluoropropyl methacrylate
- 2,2,2-Trifluoroethyl acrylate
Comparison: 2,2,3,3-Tetrafluoropropyl methacrylate stands out due to its unique combination of high fluorine content and methacrylate functionality. This combination provides superior chemical resistance, thermal stability, and low refractive index compared to other fluorinated methacrylates. Its ability to form highly stable polymers makes it particularly valuable in applications requiring durability and resistance to harsh environments .
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4O2/c1-4(2)5(12)13-3-7(10,11)6(8)9/h6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVZYSKAPMBSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29991-77-3 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29991-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50196386 | |
| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45102-52-1, 29991-77-3 | |
| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45102-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045102521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluoropropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(2,2,3,3-tetrafluoropropyl methacrylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/539HCC6WL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)



